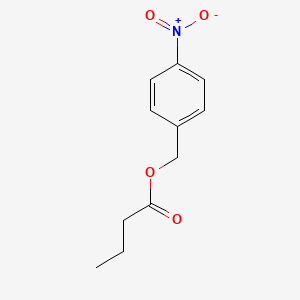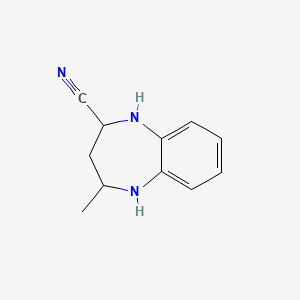![molecular formula C17H21NO B14678944 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- CAS No. 34114-39-1](/img/structure/B14678944.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position and a phenylamino methylene group at the 3-position, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- typically involves the following steps:
Starting Materials: The synthesis begins with camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as the primary starting material.
Formation of Intermediate: The camphor undergoes a series of reactions, including oxidation and reduction, to form an intermediate compound.
Addition of Phenylamino Methylene Group: The intermediate is then reacted with a phenylamine derivative under specific conditions to introduce the phenylamino methylene group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methylene group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a precursor in the synthesis of the target compound.
Benzylidenecamphor: 3-Benzylidene-2-bornanone, a structurally related compound with similar properties.
Isobornyl Acetate: Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, another related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is unique due to its specific substitution pattern and the presence of the phenylamino methylene group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
34114-39-1 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
3-(anilinomethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H21NO/c1-16(2)14-9-10-17(16,3)15(19)13(14)11-18-12-7-5-4-6-8-12/h4-8,11,14,18H,9-10H2,1-3H3 |
InChIキー |
LBVBAIXYJUONAC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2=CNC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)



![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)








